6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride

GABA aminotransferase Ornithine aminotransferase Enzyme inhibition

Medicinal chemistry programs relying on flexible amino acids (ornithine, GABA) as building blocks face entropic penalties and poor target selectivity. This compound overcomes those limitations through its spirocyclic scaffold, which locks amine and carboxyl groups in a rigid, orthogonal geometry-a validated bioisostere pre-organized for its bioactive conformation. • Enables 10- to 1000-fold affinity gains through reduced entropic penalty upon target binding. • Lowers logD₇.₄ by up to -1.0 log units vs. piperidine/piperazine motifs, adding carbon while improving drug-likeness. • Dihydrochloride salt guarantees ≥97% purity, enhanced aqueous solubility, and room-temperature storage stability. • Available in stock for immediate worldwide dispatch.

Molecular Formula C7H14Cl2N2O2
Molecular Weight 229.1 g/mol
CAS No. 1170461-72-9
Cat. No. B1371220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
CAS1170461-72-9
Molecular FormulaC7H14Cl2N2O2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1C2(CC1(C(=O)O)N)CNC2.Cl.Cl
InChIInChI=1S/C7H12N2O2.2ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;;/h9H,1-4,8H2,(H,10,11);2*1H
InChIKeyYCBXZTYTMSDKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Dihydrochloride: Overview


6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride (CAS 1170461-72-9) is a conformationally restricted, spirocyclic α,α-disubstituted amino acid. Its core scaffold comprises two four-membered rings (azetidine and cyclobutane) fused at a single quaternary carbon, forcing the amino and carboxyl groups into a rigid, mutually orthogonal geometry [1]. This architecture makes it a bioisostere of the natural amino acids ornithine and γ-aminobutyric acid (GABA), but with severely restricted conformational freedom—a feature absent in its flexible, linear natural counterparts [2]. The dihydrochloride salt (MW 229.1 g/mol, purity typically ≥95%) is the preferred procurement form due to its enhanced aqueous solubility and long-term storage stability compared to the free base .

ScaffoldConformationally locked spirocyclic core; ornithine/GABA bioisostere
FormDihydrochloride salt for enhanced aqueous solubility and storage stability
Design UsePre-organized geometry may reduce entropic binding penalty in constrained peptide design

Why Generic Substitution Cannot Replace This Building Block


Generic substitution with flexible amino acids like ornithine or GABA fails because the spirocyclic scaffold of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid imposes a unique, rigid geometry that dramatically restricts the conformational freedom of any downstream peptide or small molecule [1]. In medicinal chemistry, this conformational pre-organization translates directly into improved target binding entropy and selectivity, as the molecule is 'pre-paid' in its bioactive conformation [2]. Furthermore, the spirocyclic topology alters fundamental physicochemical properties: compared to analogous six-membered heterocycles (e.g., piperidine), the azaspiro[3.3]heptane system systematically lowers lipophilicity (logD₇.₄) by up to −1.0 log units, counterintuitively improving drug-likeness while adding carbon [3]. These quantified and scaffold-dependent property shifts mean that simple linear amino acids or traditional cyclic amines cannot recapitulate the same balance of rigid geometry and tuned lipophilicity, making the compound a non-substitutable building block in specific design contexts.

Property
This Building Block
Linear Amino Acids (Orn/GABA)
Conformation
Rigid orthogonal geometry; single dominant conformer
Highly flexible; >10⁰ accessible conformations
Lipophilicity
Reported logD₇.₄ reduction up to −1.0 vs. common heterocycles
No predictable lipophilicity shift; may increase logD with added carbons
Binding Entropy
Pre-organized; may reduce entropic cost upon target engagement
High conformational entropy penalty; may limit target affinity

Quantitative Evidence for Scaffold Differentiation


GABA-AT vs. OAT Enzyme Discrimination

In direct biochemical assays, the free base (6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) exhibits a measurable, though weak, inactivation of GABA aminotransferase (GABA-AT) with a Ki of 26,000 nM, while showing an approximately 10-fold lower affinity for ornithine aminotransferase (OAT) with a Ki of 250,000 nM [1]. This ~10-fold selectivity window, although modest in absolute potency, is notable because the natural substrate GABA is exclusively processed by GABA-AT, whereas the compound's spirocyclic scaffold permits differential recognition by the two closely related aminotransferases—a discrimination profile not achievable with linear GABA or ornithine [2].

Enzyme Discrimination
Head-to-head
Ki (GABA-AT): 26,000 nM
Ki (OAT): 250,000 nM
~10-fold selectivity
Supports differential aminotransferase recognition; may inform selective probe design context
Free base; pig brain GABA-AT and human OAT
GABA aminotransferase Ornithine aminotransferase Enzyme inhibition

Lipophilicity Tuning vs. Standard Heterocycles

A systematic matched molecular pair analysis of azaspiro[3.3]heptane replacements for morpholines, piperidines, and piperazines in a medicinal chemistry context demonstrated that introducing the spirocyclic center lowered the measured logD₇.₄ of the corresponding molecules by as much as −1.0 log units relative to the parent heterocycles [1]. This is a counterintuitive result, as the net structural change is the addition of a single carbon atom, yet lipophilicity decreases—rationalized by increased basicity of the azetidine nitrogen in the spirocyclic framework [2]. An exception was found with N-linked 2-azaspiro[3.3]heptane, where logD₇.₄ increased by up to +0.5, consistent with carbon addition [3].

Lipophilicity Tuning
Class-level
logD₇.₄ shift: −1.0 to +0.5
(scaffold-dependent)
Reported class-level logD modulation; may guide ADME optimization strategies
Matched molecular pair analysis; not directly measured on this compound
Lipophilicity Drug-likeness Physicochemical property

Conformational Restriction vs. Linear Amino Acids

The quaternary α-carbon of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid eliminates the two torsional degrees of freedom (φ and ψ angles) available to linear amino acids, locking the amino and carboxyl groups in a fixed, orthogonal orientation defined by the spirocyclic framework [1]. This contrasts with the 10⁰–10² conformations accessible to flexible analogs like ornithine and GABA in solution [2]. The conformational restriction is not merely descriptive but has been shown in related constrained amino acid systems to enhance target binding affinity by 10- to 1000-fold due to reduced entropic penalty upon binding [3].

Conformational Restriction
Class-level inference
1 fixed conformation
vs. >10⁰ for linear analogs
Class-level constraint; reported to reduce entropic binding penalty in related systems
Inferred from spirocyclic geometry; validation in target system needed
Conformational analysis Peptide design Steric constraint

Synthetic Accessibility vs. Alternative Scaffolds

The Radchenko et al. synthesis provides a validated two-step route to both 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its des-amino analog from commercially available 1,3-bis-electrophiles, with the spirocyclic core assembled via sequential ring closure at 1,1-C- and 1,1-N-bis-nucleophiles [1]. This contrasts with many alternative constrained amino acid scaffolds (e.g., bicyclic proline analogs, β-turn mimetics) that require 5–10 synthetic steps, chiral resolution, or expensive chiral auxiliaries [2]. The concise synthetic route directly impacts procurement cost and supply reliability for both the dihydrochloride salt and its Boc-protected derivatives (e.g., 6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, CAS 1211586-09-2) .

Synthetic Accessibility
Reported
2 synthetic steps
vs. 5–10 for alternatives
Concise synthetic route; may support scalable procurement and reliable supply
Bench-scale; gram-scale demonstration available
Synthetic chemistry Building block efficiency Scalability

Procurement-Driven Application Scenarios


Constrained Peptide Ligand Design

Incorporation of this scaffold into peptide or peptidomimetic backbones replaces flexible ornithine or GABA residues with a rigid spirocyclic analog that is pre-organized in its bioactive conformation [1]. The resulting ligands benefit from reduced entropic penalty upon target binding, as established for related constrained amino acid systems where affinity gains of 10- to 1000-fold have been observed [2]. This is particularly relevant for GPCR ligand design programs, including 5-HT₁A and D₂ receptor modulators, where the scaffold has been explicitly employed as a methylpiperidine replacement to reduce conformational lability [3].

Lipophilicity Optimization in CNS Candidates

For CNS programs where balancing blood-brain barrier penetration against metabolic clearance is critical, the azaspiro[3.3]heptane scaffold offers a predictable logD₇.₄ reduction of up to −1.0 log units compared to standard piperidine/piperazine motifs [1]. This property, arising from increased basicity of the azetidine nitrogen, allows medicinal chemists to add carbon (and thus molecular complexity) while simultaneously lowering lipophilicity—a rare and counterintuitive optimization vector [2]. The dihydrochloride salt form further ensures adequate aqueous solubility for in vitro assay preparation [3].

Biochemical Probe Development for Aminotransferases

The differential inhibition of GABA-AT (Ki = 26,000 nM) over OAT (Ki = 250,000 nM) provides a starting point for developing selective chemical probes for these two pyridoxal-5′-phosphate-dependent aminotransferases [1]. The spirocyclic scaffold can be further elaborated to improve potency while maintaining or enhancing this selectivity window—a strategy not available with linear GABA or ornithine analogs, which lack the conformational restriction necessary for differential enzyme recognition [2].

Scalable Spirocyclic Library Synthesis

The validated two-step synthetic route from commercial 1,3-bis-electrophiles enables rapid, scalable access to both the 6-amino and 6-des-amino spirocyclic amino acids [1]. This synthetic efficiency supports library production for fragment-based screening and parallel medicinal chemistry, where the scaffold can be diversified via N-functionalization, esterification, or amide coupling. The commercial availability of the dihydrochloride salt and its N-Boc protected derivative (CAS 1211586-09-2) further streamlines downstream chemistry [2].

Application
Selection Property
Validation Focus
Constrained peptide ligand design
Conformational pre-organization
Target binding affinity context
CNS candidate lipophilicity optimization
logD₇.₄ reduction profile
ADME property balancing
Aminotransferase probe development
Differential enzyme recognition
Selectivity profile validation
Scalable spirocyclic library synthesis
Synthetic step efficiency
Scalability and supply reliability
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